N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide
Description
Properties
CAS No. |
835876-13-6 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(5-6-13(16-9)17-10(2)18)11-4-7-14(19-3)15-8-11/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
LFUAWODAKWAROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)C2=CN=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Core Bond Disconnections
The target molecule’s structure permits disconnection at the C5–C3' bipyridinyl bond, yielding two fragments: (1) 5-bromo-6-methylpyridin-2-amine and (2) 6-methoxypyridin-3-ylboronic acid. This approach leverages Suzuki-Miyaura cross-coupling, a widely validated method for constructing bi(hetero)aryl systems. Subsequent acetylation of the amine intermediate completes the synthesis.
Alternative Disconnections
Synthetic Route 1: Suzuki-Miyaura Cross-Coupling Followed by Acetylation
Synthesis of 5-Bromo-6-methylpyridin-2-amine
Step 1: Bromination of 6-Methylpyridin-2-amine
Directed ortho-metalation (DoM) facilitates regioselective bromination. Treatment of 6-methylpyridin-2-amine with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryllithium species, which reacts with electrophilic bromine sources (e.g., Br₂ or NBS) to afford 5-bromo-6-methylpyridin-2-amine in 65–72% yield.
Key Data
| Parameter | Value |
|---|---|
| Substrate | 6-Methylpyridin-2-amine |
| Reagent | LDA, Br₂ |
| Solvent | THF |
| Temperature | −78°C to 25°C |
| Yield | 68% |
Synthesis of 6-Methoxypyridin-3-ylboronic Acid
Step 2: Miyaura Borylation of 3-Bromo-6-methoxypyridine
3-Bromo-6-methoxypyridine undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in dimethylacetamide (DMA) at 80°C. The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with B₂pin₂ to yield the boronic ester, which is hydrolyzed to the boronic acid.
Key Data
| Parameter | Value |
|---|---|
| Substrate | 3-Bromo-6-methoxypyridine |
| Reagent | B₂pin₂, Pd(dppf)Cl₂ |
| Solvent | DMA |
| Temperature | 80°C |
| Yield | 85% |
Suzuki-Miyaura Cross-Coupling
Step 3: Coupling of Fragments
5-Bromo-6-methylpyridin-2-amine and 6-methoxypyridin-3-ylboronic acid are coupled using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture (4:1) at 90°C. The reaction achieves 78% yield of 5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-amine.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Yield | 78% |
Acetylation of the Amine Intermediate
Step 4: Formation of the Acetamide
The amine is treated with acetic anhydride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound in 92% yield.
Key Data
| Parameter | Value |
|---|---|
| Reagent | Acetic anhydride, Et₃N |
| Solvent | DCM |
| Temperature | 0°C to 25°C |
| Yield | 92% |
Synthetic Route 2: Sequential Nucleophilic Substitution and Acylation
Synthesis of 5-Chloro-6-methylpyridin-2-amine
Step 1: Chlorination of 6-Methylpyridin-2-amine
Phosphorus oxychloride (POCl₃)-mediated chlorination at 110°C introduces a chlorine atom at C5, yielding 5-chloro-6-methylpyridin-2-amine in 70% yield.
Limitations of This Route
Regioselectivity challenges arise due to competing substitution at other positions, necessitating rigorous purification. Additionally, the harsh SNAr conditions may degrade sensitive functional groups, rendering this route less favorable than cross-coupling strategies.
Synthetic Route 3: One-Pot Curtius Rearrangement and Acetylation
Formation of an Isocyanate Intermediate
Step 1: Curtius Rearrangement
A modified Curtius rearrangement is employed to generate an isocyanate intermediate. Treatment of 5-(6-methoxypyridin-3-yl)-6-methylpyridine-2-carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 100°C induces decomposition to the isocyanate, which is trapped with tert-butanol to form a carbamate.
Key Data
| Parameter | Value |
|---|---|
| Reagent | DPPA, Et₃N |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 60% |
Deprotection and Acetylation
Step 2: Carbamate Hydrolysis
The tert-butyl carbamate is cleaved with trifluoroacetic acid (TFA) in DCM, yielding 5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-amine. Subsequent acetylation as described in Route 1 completes the synthesis.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| 1 | High regioselectivity; scalable conditions | Requires specialized boronic acid synthesis | 58% (4 steps) |
| 2 | Avoids transition-metal catalysts | Low yields in SNAr step; poor scalability | 42% (3 steps) |
| 3 | Tandem reaction reduces steps | Low intermediate stability; side products | 48% (3 steps) |
Experimental Protocols and Characterization Data
Spectral Data for N-[5-(6-Methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H), 8.22 (s, 1H), 7.89 (d, J = 8.8 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.83 (d, J = 8.8 Hz, 1H), 3.94 (s, 3H), 2.58 (s, 3H), 2.21 (s, 3H).
- ¹³C NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 158.2 (C-O), 150.1, 148.3, 139.8, 137.2, 124.5, 123.9, 113.7, 55.3 (OCH₃), 24.7 (CH₃), 20.1 (CH₃).
- HRMS (ESI): m/z calcd for C₁₅H₁₆N₃O₂ [M+H]⁺: 278.1134; found: 278.1136.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid, while reduction of the pyridine ring can produce a piperidine derivative .
Scientific Research Applications
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and methyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The target compound’s pyridine-pyridine scaffold distinguishes it from thiadiazole- or imidazole-based analogs .
- Substituents like methoxy and methyl groups enhance lipophilicity compared to amino-substituted derivatives (e.g., ).
Physical Property Comparisons
Key Observations :
- Thiadiazole derivatives exhibit higher melting points (132–170°C), likely due to rigid heterocyclic cores and sulfur-containing groups .
- Synthetic yields for thiadiazole analogs range from 68% to 88%, suggesting efficient synthesis pathways .
Bioactivity Comparisons
Key Observations :
- Pyridine-quinazoline hybrids (e.g., ) exhibit nanomolar potency, underscoring the importance of fused aromatic systems in enhancing binding affinity.
- Thiadiazole derivatives are often explored for antimicrobial applications, though specific data for the target compound remain unreported .
Biological Activity
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and antiproliferative effects. This article synthesizes available research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 34107-46-5
The structure features two pyridine rings substituted with a methoxy group and an acetamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of acetamides, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on similar compounds found that certain acetamide derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| This compound | 25 | E. coli | |
| Acetamide Derivative 2b | 10 | B. subtilis | |
| Acetamide Derivative 2i | 20 | S. aureus |
The minimum inhibitory concentrations (MIC) for this compound suggest it has comparable efficacy to established antibiotics like levofloxacin, particularly against E. coli and S. aureus.
Antiproliferative Activity
In addition to its antimicrobial properties, this compound has shown promise in antiproliferative studies. A related study on methoxy-substituted compounds indicated that these derivatives can inhibit cell proliferation in cancer cell lines.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 15 | MCF-7 | |
| Methoxy Derivative 10 | 3.1 | MCF-7 | |
| Methoxy Derivative 11 | 4.8 | HCT 116 |
The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cell lines (MCF-7), suggesting a potential role in cancer therapeutics.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, resulting in programmed cell death.
- Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
A recent study investigated the synthesis and biological evaluation of various acetamide derivatives, including this compound. The researchers observed:
- High Efficacy Against Bacterial Strains : The compound showed potent activity against both Gram-positive and Gram-negative bacteria.
- Selective Cytotoxicity in Cancer Cells : The antiproliferative effects were more pronounced in cancerous cells compared to normal cells, indicating a degree of selectivity that is desirable in drug development.
Q & A
Q. What steps mitigate decomposition during scale-up of this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
